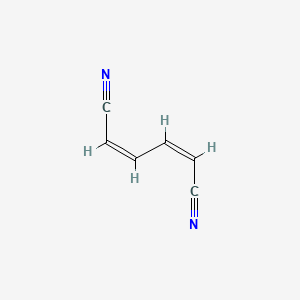

cis,cis-Mucononitrile

描述

cis,cis-Mucononitrile: , also known as (Z,Z)-2,4-hexadienedinitrile, is an organic compound with the molecular formula C6H4N2. It is characterized by its conjugated diene system, which consists of alternating double and single bonds, and two cyano groups at opposite ends. This structure imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: cis,cis-Mucononitrile can be synthesized through the copper-catalyzed oxidation of o-phenylenediamine. This method involves the use of copper catalysts to facilitate the oxidation process, resulting in the formation of this compound . Another method involves the platinum-catalyzed addition of diethylphosphine to this compound, yielding a new diphosphine compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the copper-catalyzed oxidation method is a potential candidate for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions .

化学反应分析

Types of Reactions: cis,cis-Mucononitrile undergoes various chemical reactions due to its conjugated diene system and acidic C-H bonds. Notable reactions include:

Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, readily reacting with electron-rich dienes to form cyclic adducts.

Hydrophosphination: The platinum-catalyzed addition of diethylphosphine to this compound yields new diphosphine compounds.

Common Reagents and Conditions:

Copper Catalysts: Used in the oxidation of o-phenylenediamine to form this compound.

Platinum Catalysts: Employed in the hydrophosphination reaction to add diethylphosphine to this compound.

Major Products:

Cyclic Adducts: Formed through Diels-Alder reactions.

Diphosphine Compounds: Resulting from the platinum-catalyzed hydrophosphination.

科学研究应用

Biochemical Applications

1. Enzyme Substrate for Nitrilases

Cis,cis-Mucononitrile serves as an important substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. Recent studies have demonstrated that this compound exhibits high binding affinity with various aliphatic nitrilases, making it a valuable compound in enzymatic reactions aimed at synthesizing useful carboxylic acids. For instance, molecular docking studies have shown that this compound binds effectively to nitrilases derived from Methylomonas methanica, with binding energies indicating strong interaction .

2. Reaction Mechanism Insights

Research into the reaction mechanisms involving this compound has provided insights into its behavior in biochemical pathways. The use of Density Functional Theory (DFT) combined with Quantum Mechanics/Molecular Mechanics (QM/MM) calculations has elucidated how this compound participates in lactonization reactions, contributing to the understanding of stereochemistry in enzymatic processes .

Synthetic Applications

1. Precursor for Organic Synthesis

this compound is utilized as a precursor in organic synthesis for producing various chemical compounds. Its reactivity allows it to be transformed into other functionalized nitriles and carboxylic acids through controlled chemical reactions. The ability to manipulate its structure makes it a versatile building block in synthetic organic chemistry.

2. Role in Material Science

The compound has also been studied for its liquid crystalline properties, which can be exploited in material science applications. Research indicates that this compound can exhibit nematic phases, making it suitable for use in liquid crystal displays (LCDs) and other electronic materials . This property is particularly valuable for developing advanced materials with tailored optical characteristics.

Case Studies

1. Molecular Docking Studies

A comprehensive study was conducted using molecular docking techniques to analyze the binding affinity of this compound with several nitrilases. The results indicated that this compound consistently showed higher binding affinities compared to other nitriles tested, suggesting its potential as a preferred substrate in enzymatic processes .

| Nitrilase Source | Binding Energy (kcal/mol) | Key Contacting Residues |

|---|---|---|

| Methylomonas methanica | -5.44 | Pro 71, Thr 72, Val 73 |

| Halomonas titanicae | -4.29 | Tyr 49, Tyr 50, Glu 65 |

| Other Nitrilases | Varies | Various |

2. Reaction Mechanism Exploration

In another case study, researchers investigated the lactonization of cis,cis-Muconate derived from this compound. The findings revealed that the reaction mechanism involved specific catalytic residues and highlighted the importance of structural configurations in achieving desired stereochemical outcomes .

作用机制

The mechanism of action of cis,cis-mucononitrile involves its reactivity due to the conjugated diene system and the presence of cyano groups. The conjugation allows for electron delocalization, making the molecule more reactive. The cyano groups are electron-withdrawing, which weakens the nearby C-H bonds and makes them slightly acidic. This reactivity is harnessed in various chemical reactions, such as the Diels-Alder reaction and hydrophosphination .

相似化合物的比较

trans,trans-Muconic Acid: Another isomer of muconic acid with different geometric configuration.

Fumaronitrile: A related compound with a similar nitrile functional group.

Glutaconic Acid: Another compound with a conjugated diene system.

Uniqueness: cis,cis-Mucononitrile is unique due to its specific geometric configuration, which imparts distinct reactivity and chemical properties. Its conjugated diene system and the presence of two cyano groups make it a valuable intermediate in various chemical reactions and applications .

生物活性

cis,cis-Mucononitrile is a nitrile derivative of muconic acid, which has garnered attention in recent years due to its potential applications in biochemistry and industrial processes. This compound is particularly relevant in the context of microbial production pathways and its role as an intermediate in the synthesis of various valuable chemicals. This article aims to explore the biological activity of this compound, focusing on its synthesis, biochemical properties, and applications.

This compound can be synthesized through various chemical methods, including the oxidative cleavage of aromatic compounds. The synthesis typically involves the conversion of muconic acid or its derivatives under controlled conditions to yield the nitrile form. The compound exhibits unique structural characteristics that influence its reactivity and interaction with biological systems.

Microbial Production

Recent studies have highlighted the microbial production of cis,cis-muconic acid (ccMA), which serves as a precursor for this compound. For instance, engineered strains of Pseudomonas putida have been developed to efficiently convert aromatic pollutants into ccMA, achieving high molar conversions (up to 100% from naphthalene) . This bioconversion process underscores the potential for using this compound in bioremediation and sustainable chemical production.

Enzymatic Reactions

Research indicates that this compound can participate in various enzymatic reactions. For example, it has been shown to act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to their corresponding carboxylic acids. This reaction pathway is significant for biotechnological applications where nitriles are transformed into more useful carboxylic acids .

Case Study 1: Biodegradation Pathways

A study investigated the biodegradation of aromatic compounds using engineered Pseudomonas strains that convert these pollutants into ccMA and subsequently into this compound. The research demonstrated that these strains could thrive on biphenyl and naphthalene, showcasing a molar conversion efficiency of 95% for biphenyl . This case highlights the potential environmental benefits of utilizing this compound in bioremediation efforts.

Case Study 2: Chemical Synthesis Applications

In another study, researchers explored the use of halomucononitriles, including this compound, as intermediates for synthesizing heterocycles. The study revealed that these compounds could be functionalized to create various nitrogen-containing heterocycles through intramolecular cyclization reactions . This application emphasizes the versatility of this compound in synthetic organic chemistry.

Research Findings

属性

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQYLCRMTTXKHS-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC#N)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C#N)\C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557-59-1 | |

| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Mucononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common synthetic routes for producing cis,cis-mucononitrile?

A: this compound can be synthesized through several methods. One approach involves the copper-catalyzed oxidation of o-phenylenediamine. This method utilizes molecular oxygen and copper salts as catalysts, leading to the efficient formation of this compound at room temperature [, ]. Another method involves oxidizing 2-aminobenzotriazole with lead tetra-acetate or iodobenzene diacetate, resulting in high yields of this compound [].

Q2: Can you describe the structural characteristics of this compound?

A: this compound (C6H4N2) is a conjugated diene with two nitrile (CN) groups on each end, positioned on the same side of the double bond (cis configuration). While the provided research does not explicitly detail its spectroscopic data, NMR studies have used this compound as a solute to investigate liquid crystalline behaviour, confirming its structure [].

Q3: Are there any notable applications for this compound in chemical synthesis?

A: While the provided research focuses on the synthesis of this compound, one study highlights its use in studying liquid crystalline phases []. It was utilized as a solute to understand the ordering and behaviour of molecules within these phases, showcasing its application in material science research.

Q4: What is known about the reaction mechanisms involved in the synthesis of this compound?

A: The copper-catalyzed oxidation of o-phenylenediamine to this compound likely proceeds through a metal-catalyzed oxidative cleavage of the aromatic ring []. While detailed mechanistic studies are not presented in the provided research, the proposed mechanism involves the formation of a copper-nitrogen bonded intermediate followed by intramolecular reactions ultimately leading to ring cleavage and mucononitrile formation.

Q5: Has the regiochemistry of reactions involving this compound been investigated?

A: Although not directly focused on this compound, one study investigated the regiochemistry of a platinum-catalyzed hydrophosphination reaction using a structurally similar diene, this compound []. This research highlights the potential for regioselectivity in reactions involving dienes like this compound, depending on the catalyst and reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。